molecular formula C11H18ClNO3 B2379116 N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride CAS No. 2490398-45-1

N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride

Cat. No.: B2379116
CAS No.: 2490398-45-1
M. Wt: 247.72
InChI Key: AUMSLUAESZDCNZ-UHFFFAOYSA-N
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Description

N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride is a chemical compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is used in various scientific research fields due to its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted trimethoxyphenyl compounds .

Scientific Research Applications

N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This compound has been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-12-7-9-10(14-3)5-8(13-2)6-11(9)15-4;/h5-6,12H,7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMSLUAESZDCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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